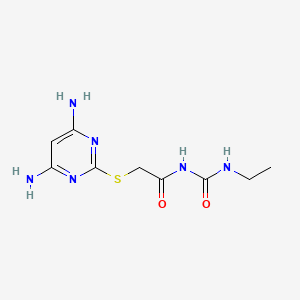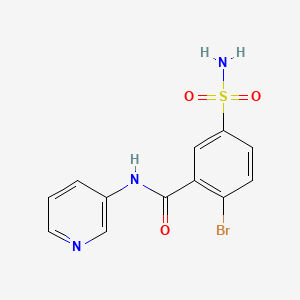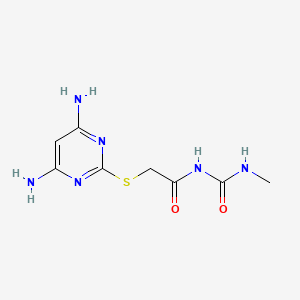
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DAPA is a derivative of the well-known drug, pyrimethamine, which is commonly used to treat malaria. In
Mechanism of Action
The mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the disruption of DNA synthesis and cell growth. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of DHFR, leading to the disruption of DNA synthesis and cell growth. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its potential as a treatment for various diseases. However, there are also limitations to using this compound in lab experiments, including its low solubility in water and potential toxicity.
Future Directions
There are several future directions for the study of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide. One potential direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, this compound could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.
Synthesis Methods
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide can be synthesized through a multi-step process involving the reaction of pyrimethamine with various reagents. The first step involves the reaction of pyrimethamine with thionyl chloride to form 2,4-dichloro-5-(4,6-diaminopyrimidin-2-ylthio)pyrimidine. This intermediate is then reacted with ethyl isocyanate to form 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-ethylcarbamoyl)pyrimidine. Finally, the product is treated with acetic anhydride to form this compound.
Scientific Research Applications
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has shown potential in a variety of scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated as a potential treatment for various diseases, including malaria, tuberculosis, and HIV.
properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2S/c1-2-12-8(17)15-7(16)4-18-9-13-5(10)3-6(11)14-9/h3H,2,4H2,1H3,(H4,10,11,13,14)(H2,12,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYBPSZIHZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)



![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)



![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)